3-(4-chlorophenyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(4-chlorophenyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells and microorganisms by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorophenyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential for use as a photosensitizer in photodynamic therapy for cancer treatment. However, one limitation is that more studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for the study of 3-(4-chlorophenyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine. Some possible areas of research include:
1. Further studies on the compound's mechanism of action and potential side effects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Testing the compound's efficacy in animal models of cancer and infectious diseases.
4. Investigating the potential use of the compound in combination with other drugs or therapies.
5. Development of new applications for the compound in fields such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-chlorobenzaldehyde with 2-methoxybenzoyl hydrazine in the presence of acetic acid. The resulting product is then treated with sodium hydride and 3-chloro-1,2-propanediol to obtain the final compound.
Scientific Research Applications
3-(4-chlorophenyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Properties
IUPAC Name |
[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-5-3-2-4-12(13)15(22)21-16(18)19-14(20-21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMRKGDJNJUXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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